(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
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Overview
Description
The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a methoxyphenyl group and a pyrazole ring substituted with a thiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methoxyphenyl piperazine , methyl thiazole , and pyrazole derivatives . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous reactors and in-line purification systems can streamline the process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-phenylthiazol-5-yl)-1H-pyrazol-5-yl)methanone
- (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
Uniqueness
The uniqueness of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone lies in its specific substitution pattern, which can confer distinct pharmacological properties and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various fields.
Biological Activity
The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H29N5O2 with a molecular weight of 407.51 g/mol. The structure features a piperazine ring, a thiazole moiety, and a pyrazole core, which are known to contribute significantly to its pharmacological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the pyrazole nucleus have shown activity against various bacterial strains and fungi. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing moderate to good anti-tubercular activity .
2. Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thiazole and piperazine groups may enhance this activity by interacting with specific cellular targets.
3. Antidepressant Effects
Compounds with piperazine structures are often explored for their antidepressant properties. The compound's ability to modulate serotonin receptors suggests potential use in treating mood disorders .
Synthesis Methods
The synthesis of the compound involves several steps, typically beginning with the formation of the pyrazole and thiazole rings through condensation reactions. Various synthetic pathways have been reported, highlighting the versatility in constructing such complex molecules .
Table 1: Biological Activities of Pyrazole Derivatives
Activity Type | Reference | Observations |
---|---|---|
Antimicrobial | Moderate activity against M. tuberculosis | |
Anticancer | Induces apoptosis in cancer cell lines | |
Antidepressant | Potential modulation of serotonin receptors |
Case Study: Anticancer Activity
In a recent study published in Pharmacological Research, a series of pyrazole derivatives were synthesized and evaluated for their anticancer potential. Among them, the compound showed significant inhibition of cell growth in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Properties
CAS No. |
1305253-29-5 |
---|---|
Molecular Formula |
C26H27N5O2S |
Molecular Weight |
473.6 |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29) |
InChI Key |
ATSXDPRQVOOOLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
solubility |
not available |
Origin of Product |
United States |
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